N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide is a complex organic compound featuring both thiophene and benzamide functional groups. Thiophenes are sulfur-containing heterocycles known for their aromatic properties, while benzamides are derivatives of benzoic acid. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-2-(thiophen-2-yl)propylamine, which is then reacted with 4-(thiophen-3-yl)benzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound’s thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the benzamide moiety can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-2-yl)benzamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene rings and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-18(21,16-3-2-9-23-16)12-19-17(20)14-6-4-13(5-7-14)15-8-10-22-11-15/h2-11,21H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZJOIHHDWPESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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